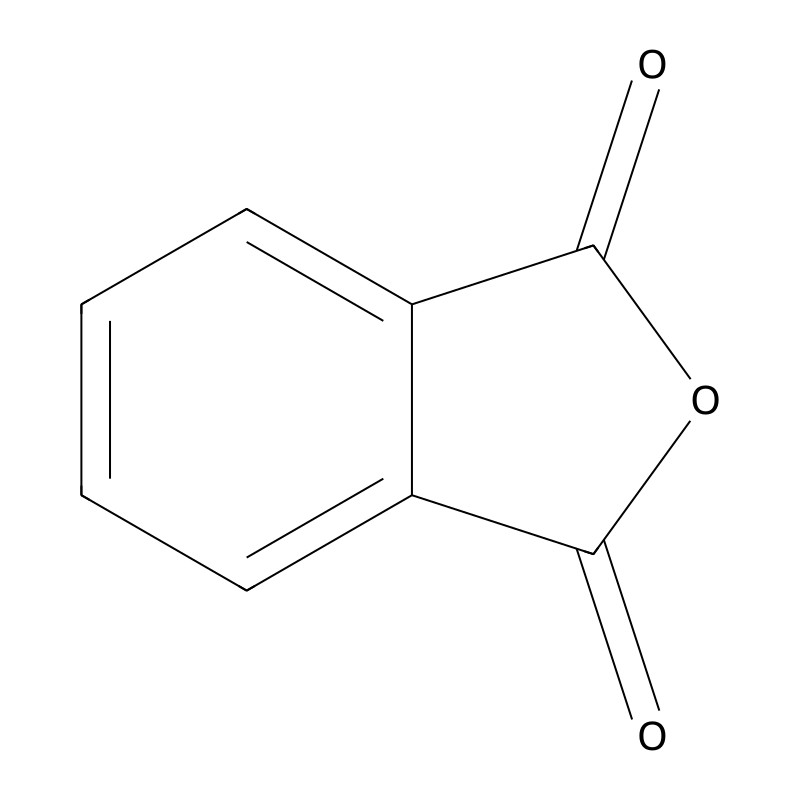

Phthalic anhydride

C6H4(CO)2O

C8H4O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4(CO)2O

C8H4O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.04 M

In water, 6,000 mg/L at 25 °C

In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature

In water, 6,200 to 6,400 mg/L at 20-25 °C

In water, 16,400 mg/L including rapid hydrolysis to phthalic acid

Soluble in 162 parts water, more in hot water

Soluble in 125 parts carbon disulfide. Soluble in alcohol; sparingly soluble in ether

Slightly soluble in ethyl ether; soluble in ethanol, acetone, benzene

Solubility in water: slow reaction

0.6%

Synonyms

Canonical SMILES

Phthalic anhydride (PA) is a versatile chemical compound with a variety of applications in scientific research. Below is a comprehensive analysis of six unique applications of PA, detailing the scientific field, application summary, methods, and outcomes for each.

Polymer Chemistry

Application Summary: PA is extensively used in the synthesis of polyesters and alkyd resins, which are foundational materials for producing plastics and resins .

Methods: The process typically involves the esterification of PA with polyols and drying oils. This reaction is often catalyzed by acids or bases at elevated temperatures to form the desired polyester or alkyd resin .

Outcomes: The resulting materials exhibit properties such as durability, flexibility, and chemical resistance. Quantitative data show that polyesters made with PA can have tensile strengths ranging from 50 to 100 MPa and glass transition temperatures between 50 to 80°C .

Paints and Coatings

Application Summary: In the production of paints and coatings, PA serves as a key ingredient in the formation of film-forming agents .

Methods: PA is reacted with polyols to produce polyester resins, which are then used in combination with pigments and other additives to create various types of coatings .

Outcomes: These coatings are characterized by their high-gloss and fast-drying properties. The performance metrics often include adhesion scores of 4-5 (on a scale of 0 to 5) and hardness measurements of 2H to 4H on the pencil hardness scale .

Lubricants and Greases

Application Summary: PA is utilized in the manufacture of petroleum lubricants and greases, improving their thermal stability and viscosity properties .

Methods: PA is incorporated into lubricants through a process of chemical reaction with base oils and additives, under controlled temperature and pressure conditions .

Outcomes: The lubricants with PA show enhanced high-temperature performance and oxidation resistance. Viscosity indices are typically improved by 10-20 units compared to formulations without PA .

Dyes, Pigments, and Inks

Application Summary: PA plays a crucial role in the synthesis of dyes and pigments, such as phthalocyanine blue and green, which are widely used in printing inks .

Methods: The synthesis involves complex reactions where PA is condensed with other aromatic compounds under high temperatures and in the presence of metal salts as catalysts .

Outcomes: The dyes and pigments derived from PA are known for their vibrant colors and lightfastness. Quantitative analysis shows color strength values with a Delta E of less than 1.0, indicating high color consistency .

Agricultural Chemicals

Application Summary: In agriculture, PA is used to synthesize the fungicide phaltan and other related compounds .

Methods: PA reacts with various alcohols and amines to form phthalate esters and amides, which are active ingredients in fungicides .

Outcomes: These compounds have shown effectiveness in controlling a range of fungal diseases, with efficacy rates of up to 90% in preventing crop infections .

Pharmaceutical Research

Application Summary: PA is a precursor in the synthesis of certain pharmaceuticals, including the notorious drug thalidomide .

Methods: The method involves the condensation of PA with glutamic acid derivatives to form the desired pharmaceutical compound .

Outcomes: While thalidomide had tragic consequences due to its teratogenic effects, it has been repurposed under strict controls for the treatment of certain cancers and leprosy, showing remission rates of up to 30% in multiple myeloma patients .

Organic Synthesis

Application Summary: PA is a valuable substrate in organic transformations, particularly in the design of a wide range of heterocyclic compounds .

Methods: PA is used in two- and multicomponent reactions, esterification reactions, and multistep synthesis processes. These reactions often involve high temperatures and various catalysts to achieve the desired organic compounds .

Outcomes: The compounds synthesized using PA as a substrate have diverse properties and applications in chemistry, industry, and pharmaceuticals, showcasing PA’s versatility as a chemical building block .

Chemical Engineering

Application Summary: PA is studied for its potential in large-scale production processes, such as the gas-phase oxidation of o-xylene to produce PA .

Adhesives and Sealants

Application Summary: PA is used in the manufacturing of adhesive and sealant chemicals, contributing to the properties of the final products .

Methods: In this application, PA is polymerized with other compounds to form materials that have specific adhesive or sealing properties .

Outcomes: The adhesives and sealants produced with PA are evaluated for their performance in terms of bonding strength, durability, and resistance to environmental factors .

Laboratory Chemicals

Application Summary: PA serves as a laboratory chemical substance, used in research and development labs for various experimental procedures .

Methods: It is used in controlled laboratory experiments, often as a reagent or a reactant to study chemical reactions and synthesize new compounds .

Outcomes: The use of PA in laboratory settings enables the discovery of new chemical entities and the advancement of scientific knowledge .

Exploring further, Phthalic Anhydride (PA) finds its use in several other scientific research applications:

Synthesis of Heterocyclic Compounds

Application Summary: PA is a significant substrate in the synthesis of a wide range of heterocyclic compounds, which are crucial in various fields including chemistry, industry, and pharmaceuticals .

Outcomes: The heterocyclic compounds produced have diverse applications, from medicinal chemistry to material science, due to their varied properties .

Production Process Optimization

Application Summary: PA is the focus of studies aiming to optimize its production process, particularly the gas-phase oxidation of ortho-xylene, which is a major industrial method for PA production .

Methods: These studies involve a detailed analysis of thermodynamics, kinetics, and catalysts, along with the design and optimization of reactors and distillation units .

Adhesives and Sealants

Application Summary: PA is used in the formulation of adhesives and sealants, contributing to the properties of the final products .

Methods: PA is polymerized with other compounds to form materials that have specific adhesive or sealing properties .

Phthalic anhydride is a cyclic anhydride derived from phthalic acid, with the molecular formula . It appears as a white crystalline solid or powder and is known for its moderate toxicity. Phthalic anhydride has a melting point of approximately 130.8 °C and a boiling point of around 284.5 °C. It is slightly soluble in cold water but readily dissolves in organic solvents like ethanol and benzene . This compound plays a crucial role in various industrial applications, particularly in the production of plasticizers, resins, and dyes.

- Hydrolysis: Reacts with water to form ortho-phthalic acid:

- Alcoholysis: Reacts with alcohols to form esters, such as dibutyl phthalate and dioctyl phthalate .

- Ammonolysis: Reacts with ammonia to produce phthalimide, which can be achieved by heating phthalic anhydride with aqueous ammonia .

- Condensation Reactions: It can react with phenols to synthesize phenolphthalein and other derivatives .

Phthalic anhydride has been studied for its biological effects, particularly its potential toxicity. Long-term exposure can lead to respiratory issues, skin irritation, and may affect reproductive and neurological systems. It is classified as a moderate irritant, necessitating precautions during handling . Additionally, it has been investigated for its role in certain biochemical pathways, although detailed studies on its biological activity remain limited.

Phthalic anhydride can be synthesized through several methods:

- Oxidation of Naphthalene: The most common industrial method involves the gas-phase oxidation of naphthalene using molecular oxygen in the presence of vanadium pentoxide as a catalyst at temperatures of 350-360 °C .

- Oxidation of o-Xylene: An alternative method that is more atom-economical involves the oxidation of o-xylene under similar conditions .

- Thermal Dehydration: Phthalic acid can be dehydrated thermally above 210 °C to yield phthalic anhydride .

- Other Methods: Other less common methods include ozonation of naphthalene and reactions involving bromobenzene and carbon monoxide .

Uniqueness of Phthalic Anhydride

Phthalic anhydride is unique due to its specific reactivity patterns that allow it to participate in diverse

Research has shown that phthalic anhydride interacts with various substrates to form complex compounds. For instance, it reacts with diethylenetriamine to produce hydrogen phthalate salts and other derivatives . Its ability to participate in multiple reaction pathways makes it a valuable substrate in organic synthesis, particularly in creating heterocyclic compounds .

Vanadium-Based Catalyst Development

Vanadium Pentoxide/Titanium Dioxide Catalyst Systems

Vanadium pentoxide supported on titanium dioxide (anatase) represents the cornerstone of modern phthalic anhydride production catalysts. Research has demonstrated that these systems contain two distinct types of vanadia species, each with fundamentally different catalytic properties and contributions to the overall reaction mechanism [1].

The primary active component consists of surface vanadia species that are coordinatively bonded to the titanium dioxide support. These surface species form through a strong interaction between vanadia and the anatase surface, resulting in a monolayer coverage that occurs at approximately 1.9 weight percent vanadium pentoxide loading [1]. Below this threshold, the catalyst exhibits incomplete monolayer coverage with isolated vanadia species, while above this loading, crystalline vanadium pentoxide particles begin to form on top of the complete monolayer [1].

Laser Raman spectroscopy studies have revealed critical structural information about these catalyst systems. The surface vanadia species exhibit a broad Raman band between 900-1000 cm⁻¹, reflecting the disordered state of the surface species, while crystalline vanadium pentoxide displays a characteristic sharp peak at 997 cm⁻¹ corresponding to the terminal vanadium-oxygen stretching mode [1]. This spectroscopic evidence has been instrumental in establishing the structure-activity relationships within these catalyst systems.

The catalytic performance data demonstrates that optimal activity and selectivity occur at monolayer coverage, with selectivity to phthalic anhydride reaching 80% at 1.9 weight percent vanadium pentoxide loading [1]. Extended X-ray absorption fine structure (EXAFS) studies have provided detailed structural information, indicating that the surface vanadia species contain two terminal bonds (1.65 ± 0.05 Å) and two bridging bonds (1.90 ± 0.05 Å) to oxygen atoms [1].

Industrial catalyst formulations typically employ vanadium pentoxide loadings ranging from 2-20 weight percent, with 3-15 weight percent being most desirable for commercial applications [2]. The industrial catalyst system described in patent literature achieves high ortho-xylene loads between 130-290 grams per reaction tube per hour, with phthalic anhydride weight yields exceeding 112.5 percent in the first year of operation [2].

Catalyst Structure-Activity Relationships

The relationship between catalyst structure and catalytic performance in vanadium pentoxide/titanium dioxide systems has been extensively studied, revealing fundamental insights into the active site nature and reaction mechanisms. The key finding is that surface vanadia species coordinated to the titanium dioxide support serve as the primary active sites, while crystalline vanadium pentoxide exhibits significantly lower activity and selectivity [1].

Temperature-programmed reduction experiments have demonstrated that surface vanadia species and supported vanadium pentoxide crystallites reduce more readily than unsupported crystalline vanadium pentoxide. This enhanced reducibility is directly related to the improved catalytic activity, as the reduction-oxidation cycle is fundamental to the selective oxidation mechanism [1]. The binding energy measurements using X-ray photoelectron spectroscopy confirm that vanadium exists primarily in the +5 oxidation state (517.3-517.4 eV), with ready reducibility to V³⁺ under hydrogen treatment at 450°C [1].

The activity pattern with vanadium loading reveals several distinct regimes. Below monolayer coverage (0-1.9 weight percent), both activity and selectivity increase markedly with increasing vanadia content. At monolayer coverage (1.9 weight percent), the catalyst achieves optimal performance with high activity and selectivity. Above monolayer coverage (1.9-7.0 weight percent), the activity and selectivity remain relatively constant, indicating that the additional crystalline vanadium pentoxide does not significantly contribute to the catalytic performance [1].

High-resolution transmission electron microscopy studies have provided direct visualization of the catalyst structure, showing that an amorphous vanadium oxide layer of uniform thickness forms independently of the crystalline face and nature of the titanium dioxide support [3]. The thickness of this amorphous layer varies with the titanium dioxide polymorph, measuring approximately 2.5 nm on anatase and 1.5 nm on rutile [3].

The structure-activity relationships also extend to the support properties. The anatase form of titanium dioxide is preferred over rutile because vanadium ions can diffuse into the rutile lattice, forming a substitutional solid solution that reduces the effective surface vanadia content [3]. This diffusion phenomenon does not occur significantly with anatase, maintaining the desired surface vanadia species concentration [3].

Multi-Component Catalyst Systems

Modern industrial phthalic anhydride catalysts employ sophisticated multi-component formulations that extend beyond simple vanadium pentoxide/titanium dioxide systems. These advanced catalysts incorporate multiple metal oxides and promoters to achieve enhanced performance, stability, and operational flexibility [4].

The foundation of multi-component systems typically consists of vanadium pentoxide as the primary active component, combined with anatase titanium dioxide as the support material. The molar ratio of vanadium pentoxide to titanium dioxide is typically maintained at 1:0.1-5, providing optimal dispersion and activity [2]. This base system is then modified through the addition of various promoters and stabilizers to achieve specific performance characteristics [4].

Titanium-vanadium-tin catalyst compositions represent an important class of multi-component systems. These catalysts contain oxides of titanium, vanadium, and tin in carefully controlled ratios, providing enhanced selectivity and stability for phthalic anhydride production from both ortho-xylene and naphthalene feedstocks [5]. The incorporation of tin oxides contributes to improved thermal stability and resistance to deactivation under industrial operating conditions [5].

Multi-layer catalyst bed configurations have been developed to optimize the temperature and conversion profiles within industrial reactors. These systems typically employ three to five distinct catalyst layers, each with tailored composition and activity levels [6]. The first layer contains catalyst with lower activity to prevent excessive heat generation, while subsequent layers have progressively higher activity to maintain conversion as the reactant concentration decreases [6].

The catalytically active material in multi-component systems is supported on inert carriers such as pumice, silica gel, diatomaceous earth, or alundum. The loading of active components typically ranges from 2-20 weight percent, with the carrier providing mechanical strength and thermal stability [2]. The preparation involves impregnation of the carrier with solutions containing the metal precursors, followed by drying and calcination to form the final catalyst structure [2].

Advanced multi-component formulations incorporate multiple promoters simultaneously to achieve synergistic effects. For example, catalysts containing vanadium pentoxide, titanium dioxide, niobium oxide, phosphorus oxide, antimony oxide, and alkali metal oxides have been developed for high-performance applications [4]. These complex formulations require precise control of composition and preparation conditions to achieve optimal performance [4].

Catalyst Promotion Strategies

Antimony as Performance Enhancer

Antimony has emerged as a crucial promoter in vanadium-based catalysts for phthalic anhydride production, providing significant enhancements in thermal stability, steam resistance, and overall catalyst durability. The incorporation of antimony oxide (Sb₂O₃) into catalyst formulations has been shown to improve both the performance and longevity of industrial catalysts [4] [7].

The optimal loading of antimony in vanadium pentoxide/titanium dioxide catalyst systems ranges from 0.5 to 10 parts by weight as antimony trioxide per 100 parts by weight of the combined vanadium pentoxide and titanium dioxide components [4]. This loading range provides the maximum benefit in terms of thermal stability enhancement without adversely affecting the primary catalytic activity [4].

Research has demonstrated that antimony promotion significantly improves the heat stability of vanadium-based catalysts. The enhanced thermal stability allows for operation at higher temperatures and more aggressive reaction conditions, resulting in improved catalyst life and reduced deactivation rates [4]. This is particularly important in industrial applications where catalyst beds may experience temperature excursions due to process upsets or hot spot formation [4].

The steam resistance enhancement provided by antimony promotion is equally significant. Industrial phthalic anhydride production involves the presence of water vapor as a reaction product, and this steam can cause catalyst deactivation through various mechanisms. Antimony promotion helps maintain catalyst activity and selectivity in the presence of steam, extending the operational life of the catalyst [4].

The mechanism by which antimony enhances catalyst performance involves several factors. Antimony acts as a structural promoter, helping to maintain the dispersion of vanadium species on the titanium dioxide support. Additionally, antimony may participate in the catalytic cycle through its own redox chemistry, providing alternative pathways for reactant activation and product formation [8].

Industrial catalyst formulations incorporating antimony promotion have demonstrated exceptional performance characteristics. The catalyst system described in patent literature, containing vanadium pentoxide, titanium dioxide, and antimony oxide in carefully controlled ratios, achieves high ortho-xylene conversion rates with excellent selectivity to phthalic anhydride [7]. The antimony-promoted catalysts also exhibit improved mechanical properties and resistance to attrition under industrial operating conditions [7].

The incorporation of antimony into multi-component catalyst systems requires careful attention to preparation methods and calcination conditions. The antimony precursor must be uniformly distributed throughout the catalyst matrix to achieve optimal promotion effects. Typical preparation involves co-impregnation of vanadium and antimony precursors, followed by controlled calcination to form the final catalyst structure [7].

Niobium, Phosphorus and Alkali Metal Promoters

The incorporation of niobium, phosphorus, and alkali metal promoters into vanadium-based catalysts represents a sophisticated approach to fine-tuning catalytic performance for phthalic anhydride production. Each of these promoters contributes unique properties that enhance specific aspects of catalyst behavior and overall process efficiency [4] [9].

Niobium promotion in vanadium phosphorus oxide catalysts has been extensively studied, with optimal loadings typically ranging from 0.01 to 1 part by weight as niobium pentoxide per 100 parts by weight of the primary catalyst components [4]. Niobium acts as an electronic promoter, modifying the electronic structure of the vanadium active sites and enhancing their catalytic activity [9]. The mechanism involves the formation of mixed metal oxide phases that exhibit improved redox properties and enhanced reactivity toward hydrocarbon substrates [9].

Research on niobium-doped vanadium phosphorus oxide catalysts has revealed that the addition of niobium increases the degree of polymerization of vanadium species, leading to the formation of more reactive vanadia species [10]. This enhanced polymerization results in improved catalytic activity, particularly at lower operating temperatures. The optimal niobium to vanadium ratio has been determined to be approximately 0.06, which provides the maximum enhancement in both selectivity and yield [9].

Phosphorus promotion serves a different but equally important function in catalyst systems. The optimal loading of phosphorus ranges from 0.2 to 1.2 parts by weight as phosphorus pentoxide per 100 parts by weight of the primary components [4]. Phosphorus acts primarily as an activity control agent, allowing for the creation of activity gradients within catalyst bed systems. This gradient formation is essential for managing the highly exothermic nature of phthalic anhydride production reactions [4].

The role of phosphorus in multi-stage catalyst systems is particularly significant. Industrial catalyst beds often employ different phosphorus loadings in various sections, with lower phosphorus content in the first stage (providing lower activity) and higher phosphorus content in subsequent stages (providing higher activity) [11]. This staged approach allows for controlled heat release and prevents the formation of excessive hot spots that could damage the catalyst or reduce selectivity [11].

Alkali metal promoters, particularly potassium, cesium, rubidium, and thallium, provide selectivity enhancement in vanadium-based catalysts. The optimal loading ranges from 0.05 to 1.2 parts by weight as alkali metal oxides per 100 parts by weight of the primary components [4]. These promoters function by modifying the electronic properties of vanadium sites, reducing their activity but increasing their selectivity toward the desired phthalic anhydride product [4].

The mechanism of alkali metal promotion involves the donation of electron density to vanadium sites, which moderates their oxidizing strength and reduces the tendency for complete combustion reactions. This electronic modification results in improved selectivity to phthalic anhydride while simultaneously reducing the formation of undesired byproducts such as carbon oxides [11].

Potassium promotion has been studied extensively in vanadium pentoxide/titanium dioxide systems. The addition of potassium sulfate to these catalysts improves the catalyst's ability to operate at high space velocities while maintaining excellent selectivity [2]. The potassium-promoted catalysts also demonstrate improved flexibility in operating conditions, with excellent yield maintenance over a wide range of space-time yields [2].

Synergistic Effects in Multi-Promoter Systems

The simultaneous incorporation of multiple promoters in vanadium-based catalysts creates complex synergistic effects that can dramatically enhance overall catalytic performance beyond what would be expected from individual promoter contributions. Understanding and optimizing these synergistic interactions represents a frontier area in catalyst development for phthalic anhydride production [12].

Recent research using statistical design of experiments (DoE) methodologies has provided systematic insights into promoter interactions in vanadium oxide/titanium dioxide-based catalysts. These studies have revealed that the combination of different promoters can produce step-change improvements in catalyst performance, with some combinations showing dramatic enhancements that exceed the sum of individual contributions [12].

Tungsten and molybdenum promoters demonstrate particularly strong synergistic effects when combined with vanadium-based catalysts. Both promoters enhance low-temperature activity, but their combination provides broader temperature windows and improved thermal stability [13]. Tungsten loadings of 5-10 weight percent combined with molybdenum loadings of 1-6 weight percent create catalyst systems with exceptional performance across wide temperature ranges [13].

The synergistic mechanism between tungsten and molybdenum involves their complementary electronic and structural effects. Tungsten enhances the structural stability of vanadium oxide phases and provides resistance to sintering at high temperatures. Molybdenum, meanwhile, enhances the redox properties of vanadium sites and improves low-temperature activity [13]. When combined, these promoters create a catalyst system that maintains high activity across a broader temperature range while exhibiting superior stability [13].

Multi-promoter systems incorporating antimony, niobium, phosphorus, and alkali metals have been developed for high-performance industrial applications. These complex formulations require precise control of composition, with each promoter contributing specific properties to the overall system [4]. The synergistic effects in these systems arise from the interaction between different promotion mechanisms, creating catalyst properties that cannot be achieved through single-promoter approaches [4].

The optimization of multi-promoter systems requires sophisticated experimental design approaches. Traditional one-factor-at-a-time optimization methods are inadequate for these complex systems, as they cannot capture the multi-dimensional interactions between different promoters [12]. Statistical DoE methodologies enable efficient screening of promoter combinations and identification of optimal compositions with minimal experimental effort [12].

Industrial implementation of multi-promoter systems has demonstrated significant improvements in catalyst performance and process economics. These advanced catalyst formulations enable operation at higher feed concentrations, lower temperatures, and with improved yields compared to simpler single-promoter systems [12]. The economic benefits of these improvements often justify the increased complexity and cost of multi-promoter catalyst preparation [12].

Catalyst Deactivation Mechanisms

Thermal Stability Challenges

Thermal stability represents one of the most critical challenges in the operation of vanadium-based catalysts for phthalic anhydride production. The highly exothermic nature of the oxidation reaction creates significant thermal stress within catalyst beds, leading to various deactivation mechanisms that can severely impact catalyst performance and operational lifetime [14] [15].

The primary thermal deactivation mechanism involves the sintering of vanadium oxide particles at temperatures above the Tammann temperature of vanadium pentoxide, which is 209°C [15]. This relatively low Tammann temperature means that vanadium oxide particles are susceptible to sintering even under moderate thermal conditions, leading to loss of active surface area and decreased catalytic activity [15].

Industrial experience has established that irreversible catalyst deactivation occurs when hot spot temperatures exceed 450-480°C [11]. Above this critical temperature range, the catalyst undergoes structural changes that permanently reduce its activity and selectivity. These changes include the aggregation of vanadium oxide particles, transformation of surface vanadia species to less active crystalline forms, and potential solid-state reactions between vanadium oxide and the titanium dioxide support [11].

The thermal stability of vanadium-based catalysts is significantly influenced by the vanadium loading. Higher vanadium loadings generally result in decreased thermal stability due to the increased tendency for vanadium oxide particle growth and sintering [15]. Conversely, lower vanadium loadings, particularly those below monolayer coverage, exhibit better thermal stability as the vanadium species remain well-dispersed on the support surface [15].

Support-related thermal deactivation mechanisms also contribute to overall catalyst degradation. The titanium dioxide support can undergo phase transformation from anatase to rutile at elevated temperatures, typically above 580°C [15]. This transformation results in significant loss of surface area and alteration of the support properties, which affects the dispersion and activity of the supported vanadium species [15].

The kinetics of thermal deactivation follow complex patterns that depend on temperature, time, and catalyst composition. Accelerated aging studies using 100-hour treatments at elevated temperatures have been developed to simulate industrial deactivation processes [15]. These studies have revealed that thermal deactivation involves multiple parallel processes, including vanadium oxide sintering, support area loss, and changes in the vanadium oxide-support interaction [15].

Mitigation strategies for thermal deactivation focus on promoter addition and catalyst design optimization. Antimony promotion has been shown to significantly improve thermal stability by inhibiting vanadium oxide sintering and maintaining catalyst structure at elevated temperatures [4]. Similarly, tungsten and molybdenum promoters contribute to thermal stability through their ability to stabilize vanadium oxide phases and prevent particle growth [13].

Steam Resistance Enhancement

Steam resistance represents a critical performance requirement for vanadium-based catalysts in phthalic anhydride production, as water vapor is an inevitable product of the oxidation reaction and can cause significant catalyst deactivation through various mechanisms. Understanding and mitigating steam-related deactivation is essential for maintaining long-term catalyst performance in industrial applications [13].

The primary mechanism of steam-induced deactivation involves the formation of ammonium bisulfate (ABS) on the catalyst surface when sulfur compounds are present in the feed or as catalyst components. This ABS formation occurs through the reaction of ammonia (from nitrogen-containing compounds), sulfur oxides, and water vapor at temperatures typically between 300-400°C [13]. The deposited ABS blocks active sites and reduces catalyst activity [13].

Research has demonstrated that certain promoters, particularly antimony and neodymium, can enhance steam resistance by promoting the decomposition of ammonium bisulfate deposits. These promoters facilitate the removal of ABS at operating temperatures, helping to maintain catalyst activity in the presence of steam [13]. The optimal loading of these promoters is typically 2-10 weight percent, depending on the specific catalyst composition and operating conditions [13].

The mechanism by which steam affects vanadium-based catalysts also involves the modification of surface acidity and the alteration of vanadium oxide-support interactions. Steam can cause the leaching of certain catalyst components, particularly alkali metal promoters, leading to changes in catalyst selectivity and activity [13]. This leaching effect is more pronounced at higher temperatures and steam concentrations [13].

Industrial catalyst formulations have been developed specifically to address steam resistance challenges. These formulations often incorporate multiple promoters that work synergistically to maintain catalyst performance in steam-containing environments. For example, the combination of antimony and phosphorus promoters has been shown to provide enhanced steam resistance while maintaining good catalytic activity [4].

The evaluation of steam resistance in catalyst development involves controlled exposure to steam-containing atmospheres at elevated temperatures. Standard test protocols typically involve treatment with steam concentrations of 5-20 volume percent at temperatures of 400-500°C for extended periods [13]. These tests provide quantitative measures of catalyst deactivation rates and help in the optimization of promoter formulations [13].

Advanced catalyst designs incorporate steam resistance considerations from the initial development stage. These designs often feature protective layers or specialized surface treatments that minimize steam-induced deactivation while maintaining catalytic activity. The economic impact of improved steam resistance can be substantial, as it extends catalyst life and reduces the frequency of catalyst replacement [13].

Catalyst Regeneration Methodologies

Catalyst regeneration represents a critical aspect of industrial phthalic anhydride production, as it enables the restoration of catalyst activity and extends operational lifetime, thereby reducing operating costs and improving process economics. The development of effective regeneration methodologies requires understanding of deactivation mechanisms and careful optimization of regeneration conditions [16] [14].

The running-up process for fresh phthalic anhydride catalysts typically requires 2-8 weeks to reach full operational capacity, during which the catalyst is gradually exposed to increasing ortho-xylene concentrations [11]. This extended period is necessary to prevent thermal damage to the catalyst while allowing it to adapt to reaction conditions. The process involves careful monitoring of hot spot temperatures to ensure they remain below the critical deactivation threshold of 450-480°C [11].

Industrial regeneration methodologies focus on reversing the effects of deactivation while avoiding further catalyst damage. The most common approach involves controlled thermal treatment under oxidizing conditions to remove carbon deposits and restore the oxidation state of vanadium species [16]. The regeneration temperature is typically maintained between 400-450°C to provide effective cleaning while avoiding thermal sintering of the catalyst [16].

The regeneration atmosphere composition is critical for successful catalyst restoration. Pure oxygen or air atmospheres are commonly used, but the oxygen concentration must be carefully controlled to prevent excessive oxidation that could damage the catalyst structure [16]. Some regeneration procedures incorporate steam to help remove certain types of deposits, but the steam concentration must be optimized to avoid steam-induced deactivation [16].

Partial regeneration procedures have been developed to address specific types of deactivation without subjecting the entire catalyst bed to harsh regeneration conditions. These procedures involve selective treatment of catalyst sections that show signs of deactivation while maintaining normal operation in other sections [16]. This approach minimizes production disruption and reduces the risk of catalyst damage during regeneration [16].

The effectiveness of regeneration is typically evaluated through activity and selectivity measurements compared to fresh catalyst performance. Complete regeneration may not always be achievable, particularly for catalysts that have undergone irreversible structural changes such as sintering or phase transformation [14]. In such cases, partial regeneration may still provide significant benefits in terms of extended catalyst life [14].

Advanced regeneration techniques under development include the use of specialized regeneration atmospheres containing specific chemical agents that can selectively remove deposits or restore catalyst structure. These techniques show promise for addressing specific deactivation mechanisms that are not effectively treated by conventional thermal regeneration [16].

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid

WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR.

A colorless to white lustrous solid in the form of needles with a mild distinctive odor.

White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor.

Color/Form

Colorless needles; monoclinic or rhombic prisms

White needles from alcohol and benzene

White solid (flake) or a clear colorless liquid (molten)

XLogP3

Boiling Point

295.0 °C

285.3 °C

284 °C (sublimes)

563°F

Flash Point

305 °F (152 °C) (Closed cup)

329 °F (Open cup); 305 °F (Closed cup)

152 °C c.c.

305°F

Vapor Density

6.6 (Air = 1)

Relative vapor density (air = 1): 5.1

5.1

Density

1.20 (molten); 1.53 (flake)

1.53 g/cm³

1.53 at 68°F

1.53 (Flake) 1.20 (Molten)

LogP

log Kow = 1.60

1.6

Odor

Characteristic, acrid odo

Melting Point

130.8 °C

131.4 °C

131 °C

267.4°F

267°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Use and Manufacturing

Vapor Pressure

5.17e-04 mmHg

5.17X10-4 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C:

0.0002 mmHg at 68°F

0.0015 mmHg

Pictograms

Corrosive;Irritant;Health Hazard

Impurities

Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action.

Other CAS

68411-80-3

Wikipedia

Biological Half Life

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

/Commercial production by/ ... gas-phase oxidation of naphthalene or o-xylene in an air stream with vanadium oxide as catalyst.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Construction

Custom compounding of purchased resin

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Synthetic dye and pigment manufacturing

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

1,3-Isobenzofurandione: ACTIVE

Analytic Laboratory Methods

Method: OSHA 90; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: phthalic anhydride; Matrix: air; Detection Limit: 0.008 ppm (0.048 mg/cu m).

EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatic and cyclic ketone compounds. Detection is achieved by an electron capture detector for dinitrotoluenes or a flame ionization detector for the other compounds amenable to this method. The method detection limit for phthalic anhydride is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.

EPA Method 8250. Packed Column GC/MS Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, phthalic anhydride detection limit is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Separated from combustible ... substances ... food and feedstuffs ... Ventilation along the floor ... Well closed.

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, reducing agents, and moisture.

Dates

IL-32γ suppressed atopic dermatitis through inhibition of miR-205 expression via inactivation of nuclear factor-kappa B

Yong Sun Lee, Sang-Bae Han, Hyeon Joo Ham, Ju Ho Park, Jong Sung Lee, Dae Yeon Hwang, Young Suk Jung, Do Young Yoon, Jin Tae HongPMID: 31931018 DOI: 10.1016/j.jaci.2019.12.905

Abstract

IL-32 is a novel cytokine involved in many inflammatory diseases. However, the role of IL-32γ, an isotype of IL-32, in atopic dermatitis (AD) has not been reported.We investigated the effects of IL-32γ on development of AD and its action mechanisms.

We used phthalic anhydride (PA) and an MC903-induced AD model using wild-type and IL-32γ transgenic mice. We conducted the therapy experiments by using recombinant IL-32γ protein in a reconstructed human skin model and PA-induced model. We conducted a receiver operating characteristic analysis of IL-32γ with new AD biomarkers, IL-31 and IL-33, in serum from patients with AD.

Dermatitis severity and epidermal thickness were significantly reduced in PA- and MC903-induced IL-32γ transgenic mice compared with in wild-type mice. The concentration of AD-related cytokines was reduced in PA- and MC903-induced IL-32γ transgenic mice compared with in wild-type mice. Subsequent analysis showed that IL-32γ inhibits miR-205 expression in PA- and MC903-induced skin tissue samples and TNF-α/IFN-γ-treated HaCaT cells. IL-32γ reduced NF-κB activity in skin tissue samples from PA- and MC903-induced mice and TNF-α/IFN-γ-treated HaCaT cells. NF-κB inhibitor treatment with IL-32γ expression further suppressed expression of inflammatory mediators as well as miR-205 in TNF-α/IFN-γ-treated HaCaT cells. Furthermore, recombinant IL-32γ protein alleviated AD-like inflammation in in vivo and reconstructed human skin models. Spearman correlation analysis showed that serum levels of IL-32γ and miR-205 were significantly concordant in patients with AD.

Our results indicate that IL-32γ reduces AD through the inhibition of miR-205 expression via inactivation of NF-κB.

Development of a low-cost electrochemical sensor based on babassu mesocarp (Orbignya phalerata) immobilized on a flexible gold electrode for applications in sensors for 5-fluorouracil chemotherapeutics

Paulo Ronaldo Sousa Teixeira, Ana Siqueira do Nascimento Marreiro Teixeira, Emanuel Airton de Oliveira Farias, Edson Cavalcanti da Silva Filho, Helder Nunes da Cunha, José Ribeiro Dos Santos Júnior, Lívio César Cunha Nunes, Handerson Rodrigues Silva Lima, Carla EirasPMID: 30515537 DOI: 10.1007/s00216-018-1480-1

Abstract

There are increasing concerns regarding the risks arising from the contamination of manipulators of antineoplastic drugs promoted by occupational exposure or even in the dosage of drugs. The present work proposes the use of an electrochemical sensor based on a biopolymer extracted from the babassu coconut (Orbignya phalerata) for the determination of an antineoplastic 5-fluorouracil (5-FU) drug as an alternative for the monitoring of these drugs. In order to reduce the cost of this sensor, a flexible gold electrode (FEAu) is proposed. The surface modification of FEAu was performed with the deposition of a casting film of the biopolymer extracted from the babassu mesocarp (BM) and modified with phthalic anhydride (BMPA). The electrochemical activity of the modified electrode was characterized by cyclic voltammetry (CV), and its morphology was observed by atomic force microscopy (AFM). The FEAu/BMPA showed a high sensitivity (8.8 μA/μmol/L) and low limit of detection (0.34 μmol/L) for the 5-FU drug in an acid medium. Electrochemical sensors developed from the babassu mesocarp may be a viable alternative for the monitoring of the 5-FU antineoplastic in pharmaceutical formulations, because in addition to being sensitive to this drug, they are constructed of a natural polymer, renewable, and abundant in nature. Graphical abstract ᅟ.Anti-inflammatory effect of Centella asiatica phytosome in a mouse model of phthalic anhydride-induced atopic dermatitis

Park Ju Ho, Jang Jun Sung, Kim Ki Cheon, Hong Jin TaePMID: 29747743 DOI: 10.1016/j.phymed.2018.04.013

Abstract

Centella asiatica phytosome (CA phytosome) has potent antioxidant and anti-inflammatory properties. However, its anti-dermatitic effect has not yet been reported.We investigated the effects of CA phytosome on inflammatory reponses by macrophages in an atopic dermatitis (AD) mouse model.

The effects of CA phytosome on atopic dermatitis were examined by using phthalic anhydride (PA)-induced AD mouse model and RAW 264.7 murine macrophages.

An AD-like lesion was induced by a topical application of 5% phthalic anhydride (PA) to the dorsal skin or ear of HR-1 mice. After AD induction, 100 µl (20 µl/cm

) of 0.2% and 0.4% CA phytosome was spread on the dorsal skin and ear of the mice three times a week for four weeks. We evaluated histopathological changes and changes in protein expression by Western blotting for iNOS and COX-2; NF-κB activity was determined by EMSA. We also measured TNF-α, IL-1β, and IgE concentration in the blood of AD mice by ELISA.

Histological analysis showed that CA phytosome inhibited infiltration of inflammatory cells. CA phytosome treatment inhibited the expression of iNOS and COX-2, activity of NF-κB, and release of TNF-α, IL-1β, and IgE. In addition, CA phytosome (5, 10, and 20 µg/ml) potently inhibited LPS (1 µg/ml)-induced NO production as well as iNOS and COX-2 expression in RAW 264.7 macrophage. Furthermore, CA phytosome inhibited LPS-induced DNA binding activities of NF-κB, and this was associated with the discontinuation of IκBα degradation and subsequent decreases in the translocation of p65 and p50 into the nucleus.

From our data, CA phytosome application, which operates via NF-κB signaling inhibition, seems to be a promising AD treatment. Herein, we investigated the effects of Centella asiatica phytosome (CA phytosome) on inflammatory responses by macrophages in an atopic dermatitis (AD) mouse model. An AD-like lesion was induced by the topical application of 5% phthalic anhydride (PA) to the dorsal skin or ear of HR-1 mice. After AD induction, 100 µl (20 µl/cm

) of 0.2% and 0.4% CA phytosome was spread on the dorsal skin and ear of the mice three times a week for four weeks. We evaluated dermatitis severity, histopathological changes, and changes in protein expression by Western blotting for iNOS and COX-2; NF-κB activity was determined by gel electromobility shift assay (EMSA). We also measured TNF-α, IL-1β, and IgE concentration in the blood of AD mice by enzyme-linked immunosorbent assay (ELISA). CA phytosome attenuated the development of PA-induced AD. Histological analysis showed that CA phytosome inhibited hyperkeratosis, proliferation of mast cells, and infiltration of inflammatory cells. Furthermore, CA phytosome treatment inhibited the expression of iNOS and COX-2, activity of NF-κB, and release of TNF-α, IL-1β, and IgE. In addition, CA phytosome (5, 10, and 20 µg/ml) potently inhibited lipopolysaccharide (LPS) (1 µg/ml)-induced NO production as well as iNOS and COX-2 expression in RAW 264.7 macrophage cells. Furthermore, CA phytosome inhibited LPS-induced DNA binding activities of NF-κB, and this was associated with the discontinuation of IκBα degradation and subsequent decreases in the translocation of p65 and p50 into the nucleus. From our data, CA phytosome application, which operates via NF-κB signaling inhibition, seems to be a promising AD treatment.

Anti-inflammatory effect of astaxanthin in phthalic anhydride-induced atopic dermatitis animal model

Ju Ho Park, In Jun Yeo, Ji Hye Han, Jeong Won Suh, Hee Pom Lee, Jin Tae HongPMID: 28887839 DOI: 10.1111/exd.13437

Abstract

In this study, we investigated anti-dermatitic effects of astaxanthin (AST) in phthalic anhydride (PA)-induced atopic dermatitis (AD) animal model as well as in vitro model. AD-like lesion was induced by the topical application of 5% PA to the dorsal skin or ear of Hos:HR-1 mouse. After AD induction, 100 μL of 1 mg/mL and 2 mg/mL of AST (10 μg or 20 μg/cm) was spread on the dorsum of ear or back skin three times a week for four weeks. We evaluated dermatitis severity, histopathological changes and changes in protein expression by Western blotting for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) activity. We also measured tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6) and immunoglobulin E (IgE) concentration in the blood of AD mice by enzyme-linked immunosorbent assay (ELISA). AST treatment attenuated the development of PA-induced AD. Histological analysis showed that AST inhibited hyperkeratosis, mast cells and infiltration of inflammatory cells. AST treatment inhibited expression of iNOS and COX-2, and NF-κB activity as well as release of TNF-α, IL-1β, IL-6 and IgE. In addition, AST (5, 10 and 20 μM) potently inhibited lipopolysaccharide (LPS) (1 μg/mL)-induced nitric oxide (NO) production, expression of iNOS and COX-2 and NF-κB DNA binding activities in RAW 264.7 macrophage cells. Our data demonstrated that AST could be a promising agent for AD by inhibition of NF-κB signalling.

Potential of Cellulose Functionalized with Carboxylic Acid as Biosorbent for the Removal of Cationic Dyes in Aqueous Solution

Lucinaldo Santos Silva, Jhonatam Carvalho, Roosevelt Delano Sousa Bezerra, Mateus Soares Silva, Francisco José Lustosa Ferreira, Josy Anteveli Osajima, Edson Cavalcanti da Silva FilhoPMID: 29570648 DOI: 10.3390/molecules23040743

Abstract

In the last decade, adsorption has been used to minimize the pollution caused by dyes, which represents a serious environmental problem. In this context, this work reports the preparation of phthalic anhydride-modified cellulose (PhCel), through the reaction of cellulose (Cel) with phthalic anhydride (Ph). The efficiency of the reaction was observed by elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD) and thermogravimetry/derivative thermogravimetry (TG/DTG). The adsorbent matrix (Cel and PhCel) was used in the removal of crystal violet (CV) and methylene blue (MB) dyes in aqueous medium. In the kinetic study, the experimental data obtained had the best fit to the pseudo-first-order model. In general, the isotherms obtained at different temperatures had a best fit to the model proposed by Langmuir, and the CV and MB adsorption process in adsorbent matrixes can be favored strictly by hydrogen bonds and/or electrostatic interactions for Cel and electrostatic interactions for PhCel.Anti-inflammatory effect of bee venom in phthalic anhydride-induced atopic dermatitis animal model

Yu Jin Lee, Myung Jin Oh, Dong Hun Lee, Yong Sun Lee, Jiin Lee, Deok-Hyun Kim, Cheol-Hoon Choi, Min Jong Song, Ho Sueb Song, Jin Tae HongPMID: 31786805 DOI: 10.1007/s10787-019-00646-w

Abstract

Globally, many people have been affected with atopic dermatitis (AD), a chronic inflammatory skin disease. AD is associated with multiple factors such as genetic, inflammatory, and immune factors. Bee venom (BV) is now widely used for the treatment of several inflammatory diseases. However, its effect on 5% phthalic anhydride (PA)-induced AD has not been reported yet. We investigated the anti-inflammatory and anti-AD effects of BV in a PA-induced animal model of AD. Balb/c mice were treated with topical application of 5% PA to the dorsal skin and ears for induction of AD. After 24 h, BV was applied on the back and ear skin of the mice three times a week for 4 weeks. BV treatment significantly reduced the PA-induced AD clinical score, back and ear epidermal thickness, as well as IgE level and infiltration of immune cells in the skin tissues compared to those of control mice. The levels of inflammatory cytokines in the serum were significantly decreased in BV-treated group compared to PA-treated group. In addition, BV inhibited the expression of iNOS and COX-2 as well as the activation of mitogen-activated protein kinase (MAPK) and NF-ҡB induced by PA in the skin tissues. We also found that BV abrogated the lipopolysaccharide or TNF-α/IFN-γ-induced NO production, expression of iNOS and COX-2, as well as MAPK and NF-ҡB signaling pathway in RAW 264.7 and HaCaT cells. These results suggest that BV may be a potential therapeutic macromolecule for the treatment of AD.Improved Anti-Inflammatory Effects of Liposomal Astaxanthin on a Phthalic Anhydride-Induced Atopic Dermatitis Model

Yong Sun Lee, Seong Hee Jeon, Hyeon Joo Ham, Hee Pom Lee, Min Jong Song, Jin Tae HongPMID: 33335525 DOI: 10.3389/fimmu.2020.565285

Abstract

Previously, we found that astaxanthin (AST) elicited an anti-inflammatory response in an experimental atopic dermatitis (AD) model. However, the use of AST was limited because of low bioavailability and solubility. We hypothesized that liposome formulation of AST could improve this. In this study, we compared the anti-inflammatory and anti-dermatotic effects of liposomal AST (L-AST) and free AST. We evaluated the effect of L-AST on a phthalic anhydride (PA)-induced animal model of AD by analyzing morphological and histopathological changes. We measured the mRNA levels of AD-related cytokines in skin tissue and immunoglobulin E concentrations in the serum. Oxidative stress and transcriptional activities of signal transducer and activator of transcription 3 (STAT3) and nuclear factor (NF)-κB were analyzedwestern blotting and enzyme-linked immunosorbent assay. PA-induced dermatitis severity, epidermal thickening, and infiltration of mast cells in skin tissues were ameliorated by L-AST treatment. L-AST suppressed AD-related inflammatory mediators and the inflammation markers, inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in PA-induced skin conditions. Oxidative stress and expression of antioxidant proteins, glutathione peroxidase-1 (GPx-1) and heme oxygenase-1 (HO-1), were recovered by L-AST treatment in skin tissues from PA-induced mice. L-AST treatment reduced transcriptional activity of STAT3 and NF-κB in PA-induced skin tissues. Our results indicate that L-AST could be more effective than free AST for AD therapy.

Activated Natural Killer Cells Mediate the Suppressive Effect of Interleukin-4 on Tumor Development via STAT6 Activation in an Atopic Condition Melanoma Model

Dong Ju Son, Yu Yeon Jung, Mi Hee Park, Hye Lim Lee, Min Ji Song, Hwan-Soo Yoo, Dae Youn Hwang, Sang Bae Han, Jin Tae HongPMID: 28587956 DOI: 10.1016/j.neo.2017.02.014

Abstract

A protective effect of allergy for cancer has been suggested, but the results are somewhat conflicting, and the mechanism remains elusive. Interleukin-4 (IL-4) signaling has been identified as a potentially important pathway in the development of allergies and the suppression of cancer development. To evaluate the allergy responses in IL-4-mediated tumor development, we compared the growth of B16F10 melanoma cells in 4% phthalic anhydride (PA)-treated IL-4/Luc/CNS-1 transgenic mice (IL-4 mice) and acetone-olive oil (AOO)-treated IL-4 mice as a control for 3 weeks. Much higher allergic responses and natural killer (NK) and STAT6 activation were found in PA-treated IL-4 mice compared with AOO-treated IL-4 control mice. Tumor volume and weight showed an inverse association with the higher allergic response and were significantly reduced in the PA-treated IL-4 mice when compared with those of AOO-treated IL-4 control mice. Significantly higher activation of STAT6, as well as IL-4 and NK cell activation, was found in the tumor tissues of PA-treated IL-4 mice. Infiltration of immune cells and cytokine levels were also higher in the tumor tissues of PA-treated IL-4 mice. We further found that IL-4-activated NK-92MI cells showed increased anticancer effects in human melanoma cells. Overall, these results showed that allergy responses further accelerated the IL-4-induced inhibition of tumor development through the activation of STAT6 pathways.Anti-inflammatory effects of

Bo Ram Song, Su Jin Lee, Ji Eun Kim, Hyeon Jun Choi, Su Ji Bae, Yun Ju Choi, Jeong Eun Gong, Jin Kyung Noh, Hye Sung Kim, Hyun-Gu Kang, Jin Tae Hong, Dae Youn HwangPMID: 33355498 DOI: 10.1080/13880209.2020.1856146

Abstract

The natural products derived fromH.H. Iltis (Capparaceae) could have great potential for anti-inflammation since they inhibited the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

This study investigated the anti-inflammatory effects and related mechanism of methanol extract of

leaves (MCE) during atopic dermatitis (AD) responses.

Alterations in the phenotypical markers for AD, luciferase signal, iNOS-mediated COX-2 induction pathway, and inflammasome activation were analysed in non-Tg (n = 5) and 15% phthalic anhydride (PA) treated IL-4/Luc/CNS-1 transgenic (Tg) HR1 mice (n = 5 per group), subsequent to treatment with acetone-olive oil (AOO), vehicle (DMSO) and two dose MCE (20 and 40 mg/kg) three times a week for 4 weeks.

MCE treatment reduced the intracellular ROS level (48.2%), NO concentration (7.1 mmol/L) and inflammatory cytokine expressions (39.1%) in the LPS-stimulated RAW264.7 cells. A significant decrease was detected for ear thickness (16.9%), weight of lymph node (0.7 mg), IgE concentration (1.9 µg/mL), and epidermal thickness (31.8%) of the PA + MCE treated Tg mice. MCE treatment induced the decrease of luciferase signal derived from the IL-4 promoter and the recovery of the IL-4 downstream regulator cytokines. PA + MCE treated Tg mice showed decreasing infiltration of mast cells (42.5%), iNOS-mediated COX-2 induction pathway, MAPK signalling pathway and inflammasome activation in the ear tissue.

These findings provide the first evidence that MCE may have great potential to suppress chemical-induced skin inflammation through the suppression of IL-4 cytokine and the iNOS-mediated COX-2 induction pathway, and activation of inflammasome.